REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([C:14]([O:16][CH3:17])=[O:15])[CH2:10][C:11]([OH:13])=[O:12])[CH:5]=[CH:6][C:7]=1[Cl:8].C1([C@@H](N)C)C=CC=CC=1.Cl>C(OCC)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([C:14]([O:16][CH3:17])=[O:15])[CH2:10][C:11]([OH:13])=[O:12])[CH:5]=[CH:6][C:7]=1[Cl:8] |f:0.1|
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Name
|
(+)-3-(3,4-dichlorophenyl)-3-methoxycarbonylpropionic acid·(S)-1-phenylethylamine
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Quantity
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4 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(CC(=O)O)C(=O)OC.C1(=CC=CC=C1)[C@H](C)N
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12.1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
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EXTRACTION
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Details
|
The aqueous layer was extracted twice with 6.0 ml of ethyl acetate
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Type
|
WASH
|
Details
|
washed with 10 ml each of 1N hydrochloric acid, water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled away
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(CC(=O)O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.77 g | |
YIELD: PERCENTYIELD | 99.4% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |